molecular formula C14H17ClF3N3O2 B2748667 N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251690-23-9

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2748667
CAS No.: 1251690-23-9
M. Wt: 351.75
InChI Key: JZVPHACHFBLEKO-UHFFFAOYSA-N
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Description

N1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group and a trifluoroethyl moiety. The structural uniqueness of this compound lies in its combination of a halogenated aromatic ring (2-chlorophenyl) and a fluorinated alkyl chain (2,2,2-trifluoroethyl), which may influence its physicochemical properties, metabolic stability, and biological activity .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c1-21(2)11(9-5-3-4-6-10(9)15)7-19-12(22)13(23)20-8-14(16,17)18/h3-6,11H,7-8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPHACHFBLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC(F)(F)F)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

Several oxalamides have been identified as potent umami taste agonists. Key examples include:

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : This compound, approved as FEMA 4233, features a dimethoxybenzyl group and a pyridin-ethyl substituent. It exhibits high potency in activating the hTAS1R1/hTAS1R3 umami receptor .
  • 16.099: Structurally related to S336, this compound has a 2-methoxy-4-methylbenzyl group and a pyridin-2-yl-ethyl chain. It shares a NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day, with a safety margin exceeding 33 million based on exposure estimates in Europe and the USA .

Comparison: The target compound differs by replacing the methoxybenzyl group with a 2-chlorophenyl ring and substituting the pyridin-ethyl chain with a trifluoroethyl group.

Antimicrobial Oxalamides

The GMC series of oxalamides, such as GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) , demonstrates antimicrobial activity. These compounds incorporate halogenated aryl groups (e.g., 4-chlorophenyl) paired with cyclic imide moieties .

Comparison: While the target compound shares a chlorophenyl group with GMC-3, its trifluoroethyl and dimethylaminoethyl substituents distinguish it. The absence of a dioxoisoindolinyl group suggests divergent mechanisms of action, possibly shifting applications from antimicrobial to neurological or metabolic targets .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name R1 Substituent R2 Substituent Primary Application Key Safety Data
Target Compound 2-(2-Chlorophenyl)-dimethylaminoethyl 2,2,2-Trifluoroethyl Under investigation Not reported
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring NOEL = 100 mg/kg/day
FL-no. 16.099 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring Margin > 33 million
GMC-3 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial Not reported

Research Implications and Gaps

The target compound’s unique structure presents opportunities for novel applications, such as CNS-targeted therapies or fluorinated prodrugs. However, comparative studies are needed to:

  • Assess antimicrobial efficacy against GMC-series compounds.
  • Conduct in vivo toxicokinetic studies to address fluorine-related bioaccumulation risks .

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